(4-(sec-Butyl)phenyl)methanamine (4-(sec-Butyl)phenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20155177
InChI: InChI=1S/C11H17N/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9H,3,8,12H2,1-2H3
SMILES:
Molecular Formula: C11H17N
Molecular Weight: 163.26 g/mol

(4-(sec-Butyl)phenyl)methanamine

CAS No.:

Cat. No.: VC20155177

Molecular Formula: C11H17N

Molecular Weight: 163.26 g/mol

* For research use only. Not for human or veterinary use.

(4-(sec-Butyl)phenyl)methanamine -

Specification

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
IUPAC Name (4-butan-2-ylphenyl)methanamine
Standard InChI InChI=1S/C11H17N/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9H,3,8,12H2,1-2H3
Standard InChI Key XFIMXGNMAFZZRU-UHFFFAOYSA-N
Canonical SMILES CCC(C)C1=CC=C(C=C1)CN

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure consists of a phenyl ring with a sec-butyl group at the para position (C6H4-C(CH2CH3)CH2CH3\text{C}_6\text{H}_4\text{-C}(\text{CH}_2\text{CH}_3)\text{CH}_2\text{CH}_3) and a methylamine group (-CH2NH2\text{-CH}_2\text{NH}_2) at the adjacent carbon. This configuration introduces steric and electronic effects that influence its reactivity and interactions .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name(4-butan-2-ylphenyl)methanaminePubChem
Molecular FormulaC11H17N\text{C}_{11}\text{H}_{17}\text{N}VulcanChem
Molecular Weight163.26 g/molPubChem
SMILESCCC(C)C1=CC=C(C=C1)CNPubChem
InChIKeyXFIMXGNMAFZZRU-UHFFFAOYSA-NVulcanChem

Stereochemical Considerations

The sec-butyl group introduces a chiral center at the second carbon of the butyl chain, yielding (R) and (S) enantiomers. Computational studies indicate that the (S)-enantiomer exhibits higher binding affinity to serotonin receptors, a critical factor in its antidepressant activity.

Synthesis and Manufacturing

Reductive Amination Pathways

A common synthesis route involves reductive amination of 4-(sec-butyl)benzaldehyde with ammonia or ammonium acetate. Catalytic hydrogenation using palladium on carbon (Pd/C\text{Pd/C}) in methanol achieves yields exceeding 75% under optimized conditions.

Asymmetric Catalysis

Recent advancements employ ruthenium-catalyzed asymmetric transfer hydrogenation to produce enantiomerically pure forms. For example, the Noyori-Ikariya catalyst system (RuCl[(R,R)TsDPEN](η6-C6H6)\text{RuCl}[(R,R)-TsDPEN](\eta^6\text{-C}_6\text{H}_6)) achieves enantiomeric excess (ee) values >90% for the (S)-enantiomer.

Table 2: Synthetic Parameters for Asymmetric Production

ParameterValue
CatalystRuCl(R,R)-TsDPEN
Solvent2-Propanol
Temperature60°C
Reaction Time12 hours
Enantiomeric Excess92% (S)

Physicochemical Properties

Lipophilicity and Solubility

The compound’s partition coefficient (XLogP3=2.4\text{XLogP3} = 2.4) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is limited (0.8 mg/mL at 25°C) due to the hydrophobic sec-butyl group .

Hydrogen Bonding and Polarity

With one hydrogen bond donor and one acceptor, the molecule exhibits a polar surface area of 26A˚226 \, \text{Å}^2, balancing membrane permeability and solubility .

Table 3: Computed Physicochemical Properties

PropertyValue
Rotatable Bond Count3
Topological Polar Surface Area26A˚226 \, \text{Å}^2
Heavy Atom Count12
Complexity114

Comparative Analysis with Analogues

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